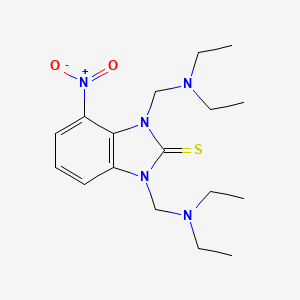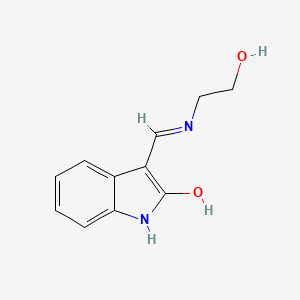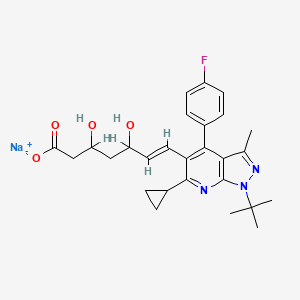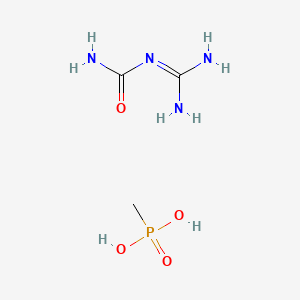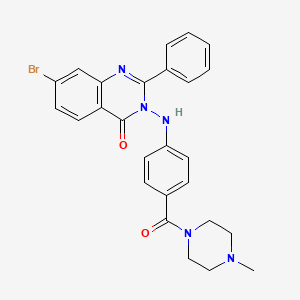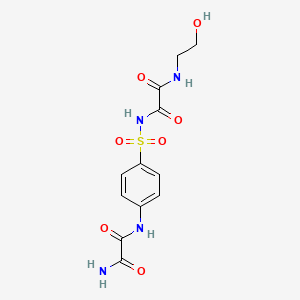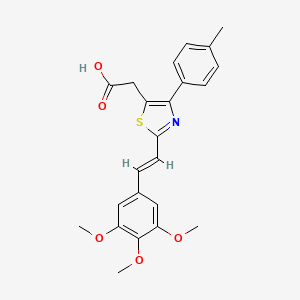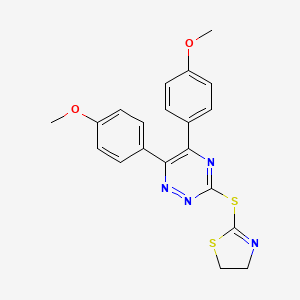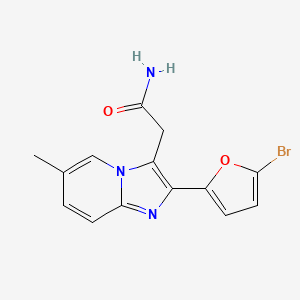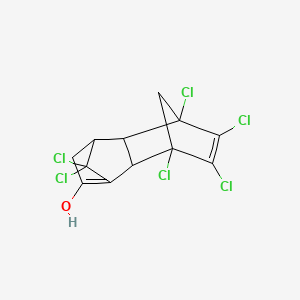
4-Monohydroxydihydroisodrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Monohydroxydihydroisodrin is a chemical compound with the molecular formula C12H15ClO It is a derivative of isodrin, a chlorinated hydrocarbon that was historically used as an insecticide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Monohydroxydihydroisodrin typically involves the hydroxylation of dihydroisodrin. This can be achieved through various methods, including:
Hydroxylation using Hydrogen Peroxide: Dihydroisodrin is reacted with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroxylated product.
Catalytic Hydroxylation: Another method involves the use of metal catalysts like palladium or platinum to facilitate the addition of a hydroxyl group to dihydroisodrin. This method is often preferred for its efficiency and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high throughput. The use of environmentally friendly catalysts and reagents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Monohydroxydihydroisodrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to dihydroisodrin.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in polar aprotic solvents to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketodihydroisodrin or 4-aldehydedihydroisodrin.
Reduction: Formation of dihydroisodrin.
Substitution: Formation of various substituted dihydroisodrin derivatives depending on the nucleophile used.
Scientific Research Applications
4-Monohydroxydihydroisodrin has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydroxyl group allows for modifications that could enhance its pharmacological properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Monohydroxydihydroisodrin involves its interaction with specific molecular targets within cells. The hydroxyl group allows the compound to form hydrogen bonds with proteins and enzymes, potentially altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses.
Comparison with Similar Compounds
4-Monohydroxydihydroisodrin can be compared with other hydroxylated derivatives of chlorinated hydrocarbons, such as:
4-Hydroxyisodrin: Similar in structure but lacks the dihydro component, making it less stable.
4-Hydroxyaldrin: Another hydroxylated derivative with different chlorine positioning, leading to distinct chemical properties.
4-Hydroxyendrin: A more complex derivative with additional functional groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific hydroxylation pattern and the presence of the dihydroisodrin structure, which confer unique chemical and biological properties.
Properties
CAS No. |
10059-67-3 |
|---|---|
Molecular Formula |
C12H8Cl6O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1,8,9,10,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-3,9-dien-4-ol |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)2-10(8,15)5-3-1-4(19)6(7(5)11)12(3,17)18/h3,5,7,19H,1-2H2 |
InChI Key |
IDNSKLRCCYEDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C(=C1O)C2(Cl)Cl)C4(CC3(C(=C4Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



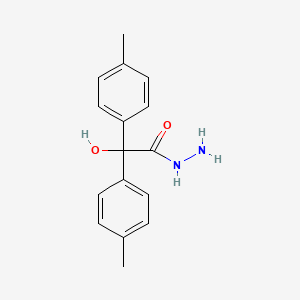
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
